5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Propriétés
IUPAC Name |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-23-10-12-25(13-11-23)20(27)17-14-24(4-2)15-18-19(17)22-26(21(18)28)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRXVCOZDCLVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Introduction of Substituents: The ethyl, phenyl, and piperazine groups are introduced through various substitution reactions, such as alkylation and acylation, using appropriate reagents like ethyl iodide, phenylboronic acid, and ethyl piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
Piperazine Modifications :
- The 4-ethylpiperazine in the target compound balances lipophilicity and solubility, whereas 4-cinnamoylpiperazine () introduces aromaticity for π-π stacking in enzyme binding .
- 4-(4-Fluorophenyl)piperazine () may enhance blood-brain barrier penetration due to fluorine’s electronegativity .
Core Heterocycle Variations :
- Pyrazolo[4,3-c]pyridin-3-one (target) vs. pyrrolo[2,3-d]pyrimidin-4-one (): The latter’s pyrrolo-pyrimidine core is smaller, favoring PDE5/6 inhibition, while the pyrazolo-pyridine core may target kinases .
Substituent Effects: Ethyl vs. Phenyl at Position 2: Common across analogs (e.g., –17), this group stabilizes aromatic interactions in hydrophobic enzyme pockets .
Activité Biologique
The compound 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes a pyrazolo ring system fused with a pyridine core and features a piperazine moiety. This unique combination contributes to its diverse biological activities. The compound can be represented as follows:
The biological activity of this compound is primarily associated with its ability to interact with various molecular targets involved in signaling pathways related to cell proliferation and survival. It has shown potential as an anticancer agent by modulating pathways such as:
- PI3K/Akt pathway : Inhibition of this pathway can lead to reduced cell survival and proliferation.
- Kinase inhibition : The compound may exhibit inhibitory effects on specific kinases relevant to cancer progression.
In Vitro Studies
Research has indicated that 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one demonstrates significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.5 | PI3K/Akt pathway inhibition |
| A549 (Lung) | 1.8 | Kinase inhibition |
| HeLa (Cervical) | 3.0 | Modulation of apoptotic signaling |
These results suggest that the compound effectively reduces cell viability through targeted mechanisms.
Case Studies
- Study on MCF-7 Cells : In a study focusing on breast cancer cells, the compound was shown to induce apoptosis at concentrations as low as 2.5 µM. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins.
- A549 Lung Cancer Model : In A549 cells, the compound inhibited cell growth by targeting the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent cell cycle arrest.
Pharmacological Potential
The pharmacological profile of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one suggests its potential utility in treating various cancers. Its structural similarities to known anticancer agents indicate that it could serve as a lead compound for further development.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Aripiprazole | Piperazine ring | Antipsychotic |
| Tofacitinib | Pyridine core with an amine | Anti-inflammatory |
| GDC0941 | Similar kinase inhibitor properties | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
